Azireno[2,3-c]imidazo[4,5,1-ij]quinoline
Description
Significance of Complex Nitrogen Heterocycles in Contemporary Chemical Research
Complex nitrogen heterocycles are organic compounds containing one or more nitrogen atoms within a ring structure, which is fused to other aromatic or non-aromatic rings. These compounds are of immense importance in contemporary chemical research for several reasons. They form the core structure of a vast number of natural products, including alkaloids, vitamins, and hormones, many of which exhibit potent biological activities. alfa-chemistry.comwikipedia.org In fact, approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. nih.govopenmedicinalchemistryjournal.com This prevalence is attributed to the ability of the nitrogen atoms to form hydrogen bonds and interact with biological targets such as enzymes and receptors, influencing their function. nih.gov
The fusion of multiple rings to create polycyclic systems introduces conformational rigidity and a three-dimensional architecture that can lead to enhanced selectivity and potency in biological interactions. nih.govmit.edu Furthermore, the electronic properties of these systems can be finely tuned by the nature and arrangement of the fused rings and any substituents, making them valuable for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as catalysts. thieme-connect.comyoutube.com The continuous exploration of novel fused polycyclic nitrogen heterocycles is therefore a critical endeavor in the quest for new therapeutic agents and advanced materials.
Architectural Overview of Aziridine (B145994), Imidazole (B134444), and Quinoline (B57606) Scaffolds
To comprehend the nature of Azireno[2,3-c]imidazo[4,5,1-ij]quinoline, it is essential to understand its constituent heterocyclic scaffolds: aziridine, imidazole, and quinoline.
Aziridine: This is a three-membered heterocyclic ring containing one nitrogen atom. wikipedia.orgrsc.orgmdpi.com The ring is highly strained due to the acute bond angles (approximately 60°), which makes it a reactive functional group susceptible to ring-opening reactions. wikipedia.org This reactivity is a key feature in its biological activity, as seen in natural products like Mitomycin C, where the aziridine ring is crucial for its antitumor properties through DNA alkylation. nih.govuci.edu The synthesis of aziridines can be achieved through various methods, including the cyclization of haloamines or amino alcohols. wikipedia.orgmdpi.com
Imidazole: A five-membered aromatic heterocycle with two non-adjacent nitrogen atoms. mdpi.com It is a fundamental component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. mdpi.com The imidazole ring is amphoteric, meaning it can act as both an acid and a base. Its aromatic nature and ability to participate in hydrogen bonding make it a common feature in many pharmaceuticals. mdpi.com
Quinoline: A bicyclic aromatic heterocycle in which a benzene (B151609) ring is fused to a pyridine (B92270) ring. wikipedia.org The quinoline scaffold is prevalent in a wide range of natural and synthetic compounds with diverse pharmacological activities, including antimalarial (e.g., quinine), antibacterial, and anticancer properties. mit.edumdpi.com The fusion of the benzene and pyridine rings results in a system with unique electronic properties that can be further modified through substitution. wikipedia.org
Distinctive Structural Features and Research Relevance of this compound and Related Fused Systems
This compound, with the Chemical Abstracts Service (CAS) number 284044-90-2 and molecular formula C₁₀H₅N₃, represents a highly complex, tetracyclic fused system. nih.govchembuyersguide.comchemindex.comchembuyersguide.comalfa-chemistry.com Its structure incorporates the aziridine, imidazole, and quinoline scaffolds into a single, rigid framework. The fusion of these rings creates a unique and sterically demanding architecture.
While direct research on this compound is scarce, we can infer its potential research relevance from the properties of its components and related systems. The presence of the strained aziridine ring suggests that this molecule could be a potent alkylating agent, similar to mitomycinoids, and may exhibit cytotoxic or anticancer activity. nih.govuci.edunih.gov The fused imidazo[4,5,1-ij]quinoline portion of the molecule is a planar, electron-rich system that could intercalate with DNA or interact with protein active sites. Fused imidazo[4,5-c]quinolines, for instance, have been investigated as inhibitors of the PI3K/PKB pathway, which is implicated in cancer. nih.govnih.gov
The combination of the reactive aziridine ring with the biologically relevant imidazoquinoline core in a single molecule could lead to synergistic or novel biological activities. Research on such highly complex, fused nitrogen heterocycles is often driven by the search for new therapeutic agents with improved efficacy and selectivity. The rigidity of the this compound framework would also make it an interesting candidate for studies in supramolecular chemistry and materials science, where well-defined molecular shapes are crucial.
Interactive Data Tables
Due to the limited availability of specific experimental data for this compound, the following tables present data for related compounds to provide context for the potential properties of this complex heterocycle.
Table 1: Spectroscopic Data for a Representative Imidazo[4,5-c]quinoline Derivative
This table provides an example of the kind of spectroscopic data that would be expected for a fused imidazoquinoline system. The data is for a synthesized imidazo[1,2-a]quinoxaline (B3349733) derivative, which shares a similar fused heterocyclic core. rsc.org
| Compound | 1H-NMR (400 MHz, d6-DMSO, TMS = 0) δ (ppm) | Analytical Calculation |
| 1-Amino-4-(4-isopropylphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile | 8.19 (1H, s), 7.90 (2H, d, J = 8 Hz), 7.83 (2H, s), 7.30 (2H, d, J = 8 Hz), 2.93–2.86 (1H, m), 1.18–1.17 (6H, d, J = 4 Hz) | C20H17N5: C, 73.37; H, 5.23; N, 21.39 |
Table 2: Research Findings on Cytotoxicity of Polycyclic Nitrogen Heterocycles
This table presents findings on the cytotoxic effects of various synthetic nitrogen-containing heterocyclic compounds against different cell lines, illustrating the potential biological activity of such molecules. uran.ua
| Compound | Cell Line | Activity |
| Imidazole Derivative | HEK293 (normal) | Toxic |
| Triazole Derivative | B16 (melanoma) | Cytotoxic at all concentrations |
| Aurone Derivative | U251 (glioma) | Significant toxicity |
Structure
2D Structure
3D Structure
Properties
CAS No. |
284044-90-2 |
|---|---|
Molecular Formula |
C10H5N3 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1,3,10-triazatetracyclo[6.4.1.04,13.09,11]trideca-2,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C10H5N3/c1-2-6-9-8(12-9)4-13-5-11-7(3-1)10(6)13/h1-5H |
InChI Key |
CYFYAIFADQCWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CN3C=C4C2=N4 |
Origin of Product |
United States |
Synthetic Methodologies for Azireno 2,3 C Imidazo 4,5,1 Ij Quinoline and Structural Analogues
Retrosynthetic Strategies and Identification of Key Precursor Molecules
A plausible retrosynthetic analysis of Azireno[2,3-c]imidazo[4,5,1-ij]quinoline suggests that the molecule can be disconnected at key positions to reveal simpler, more accessible precursor molecules. The primary disconnections would involve the aziridine (B145994) and imidazole (B134444) rings.
The aziridination of the C=C bond of a suitable imidazo[4,5,1-ij]quinoline precursor is a logical final step. This leads to the identification of an unsaturated polycycle as a key intermediate. Further deconstruction of the imidazole ring through a disconnection of the C-N bonds would then lead to a functionalized quinoline (B57606) derivative. This retrosynthetic pathway highlights a substituted quinoline as the foundational building block.
Key Precursor Molecules:
Substituted Quinolines: These serve as the cornerstone of the synthesis. The specific substitution pattern is crucial for the subsequent annulation of the imidazole and aziridine rings.
Amino-group Donor: A reagent capable of introducing a nitrogen atom for the formation of the imidazole ring, such as an amine or an azide.
Aziridinating Agent: A reagent that can deliver a nitrogen atom to form the aziridine ring, often in a stereoselective manner.
Classical and Contemporary Approaches to Imidazoquinoline Ring System Formation
The synthesis of the imidazoquinoline core is a critical phase in the construction of the target molecule. A variety of classical and modern synthetic methods can be employed for this purpose.
The formation of the fused imidazole ring onto the quinoline scaffold is typically achieved through cyclization reactions. One common strategy involves the reaction of an amino-substituted quinoline with a carbonyl compound or its equivalent. Annulation strategies, where a new ring is built upon an existing one, are also prevalent. For instance, an intramolecular cyclization of a quinoline derivative bearing a suitable side chain can lead to the formation of the fused imidazole ring.
Modern synthetic chemistry offers a plethora of metal-catalyzed and metal-free methods for the construction of heterocyclic systems like imidazoquinolines.
Metal-Catalyzed Approaches: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form key C-N bonds in the imidazole ring. Copper-catalyzed reactions are also widely used for the synthesis of N-heterocyles.
Metal-Free Approaches: Transition-metal-free cascade reactions have been developed for the synthesis of related benzo nih.govnih.govimidazo[1,2-a]pyridines from ynones and 2-methylbenzimidazoles, involving a Michael addition/intramolecular cycloaddition/dehydration sequence nih.gov. Such strategies can be adapted for the synthesis of imidazoquinolines.
| Catalyst System | Reactants | Product | Reference |
| Pd(PPh₃)₂Cl₂ / K₂CO₃ | Iodoimidazole, boronic acid | N1-substituted imidazoquinoline | nih.gov |
| None (cascade reaction) | Ynone, 2-methylbenzimidazole | Benzo nih.govnih.govimidazo[1,2-a]pyridine | nih.gov |
To enhance reaction efficiency and align with the principles of green chemistry, microwave-assisted synthesis and environmentally benign methodologies have been increasingly adopted in the synthesis of polyheterocyclic compounds.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of various fused imidazole systems, such as imidazoquinoxalinones and benzimidazoquinazolinones, often leading to higher yields in shorter reaction times compared to conventional heating nycu.edu.twbeilstein-journals.org. One-pot microwave-assisted protocols have been successfully employed for the synthesis of pyridylimidazo[1,5-a]pyridine derivatives mdpi.com. The synthesis of imidazo[1,2-a]pyrimidine containing imidazole derivatives has also been achieved using microwave assistance in a green solvent like ethanol nih.gov.
| Heterocycle | Method | Key Advantages | Reference |
| Imidazoquinoxalinones | Microwave-assisted, soluble polymer support | Rapid synthesis, high yields | nycu.edu.tw |
| Triazoloquinazolinones | Microwave-assisted, three-component reaction | Quantitative yields, short reaction time | beilstein-journals.org |
| Benzimidazoquinazolinones | Microwave-assisted, three-component reaction | High yields, reduced reaction time | beilstein-journals.org |
| Pyridylimidazo[1,5-a]pyridines | One-pot microwave-assisted cycloaddition | Yields over 80% | mdpi.com |
| Imidazo[1,2-a]pyrimidine-imidazoles | Microwave-assisted, one-pot, multicomponent | Moderate to good yields, green protocol | nih.gov |
Green Chemistry Methodologies: The use of water as a solvent and the development of catalyst-free reactions are key aspects of green chemistry in heterocycle synthesis. An ultrasound-assisted protocol for the synthesis of imidazo[1,2-a]pyridines has been developed using a KI/tert-butyl hydroperoxide catalytic system in water, avoiding the need for a metal catalyst researchgate.net. Eco-friendly aqueous approaches have also been utilized for the synthesis of imidazole-based pyrimidine hybrids nih.gov.
Aziridine Ring Formation and Fusion Strategies within Polycyclic Scaffolds
The final and most delicate step in the synthesis of this compound is the formation of the aziridine ring. This requires careful consideration of the reaction conditions to ensure the desired stereochemistry and to avoid unwanted side reactions on the already complex polycyclic system.
The diastereoselective synthesis of aziridines fused to other rings is a well-established field. Common methods include the reaction of an alkene with a nitrene precursor. The stereochemical outcome is often directed by the steric and electronic properties of the substrate. For the synthesis of aziridino-fused systems, the choice of the aziridinating agent and the catalyst is crucial for controlling the diastereoselectivity. Ruthenium(II) reductive catalysis has been used for the intermolecular syn-diastereoselective annulation of azaarenes to construct fused N-heterocycles nih.gov. While not a direct aziridination, this demonstrates the potential for high diastereocontrol in the functionalization of aza-polycyclic systems. Fused aziridines can also be formed via [2+1] cycloaddition reactions of sulfur ylides to ketimines, proceeding with high diastereoselectivity mdpi.com.
| Method | Reactants | Key Feature | Reference |
| Ru(II) Reductive Catalysis | Azaarenium salts, aniline derivatives, paraformaldehyde | syn-diastereoselective annulation | nih.gov |
| [2+1] Cycloaddition | Sulfur ylides, saccharin-derived ketimines | Diastereoselective formation of fused aziridines | mdpi.com |
Intramolecular Cyclization Pathways for Aziridine Ring Closure
The formation of the aziridine ring in the target molecule is envisioned to proceed via an intramolecular cyclization of a suitably functionalized imidazo[4,5,1-ij]quinoline precursor. The most common and effective precursors for such transformations are 1,2-amino alcohols, which can undergo cyclization under various conditions to furnish the desired three-membered ring.
A plausible synthetic precursor for the intramolecular cyclization would be a 2-amino-3-hydroxy-2,3-dihydroimidazo[4,5,1-ij]quinoline derivative. The synthesis of this intermediate would likely commence from the parent imidazo[4,5,1-ij]quinoline, which could be subjected to dihydroxylation of the C2-C3 double bond, followed by selective activation of one hydroxyl group and subsequent displacement by an azide, and finally reduction to the amine.
Once the 1,2-amino alcohol precursor is in hand, several established methods for aziridine ring formation can be considered. The Wenker synthesis and its modifications are prominent examples. This typically involves the dehydration of the amino alcohol, often mediated by sulfuric acid, to form an amino sulfate intermediate which then undergoes base-promoted cyclization. Another powerful method is the Mitsunobu reaction, where the hydroxyl group is activated in situ by a phosphine and an azodicarboxylate, allowing for intramolecular displacement by the neighboring amine.
A summary of potential intramolecular cyclization methods is presented in the table below.
| Method | Reagents | Key Features | Potential Challenges for the Target Scaffold |
| Wenker Synthesis | 1. Concentrated H₂SO₄2. Base (e.g., NaOH) | A classic and often high-yielding method. | The harsh acidic conditions might be incompatible with the sensitive imidazoquinoline core, potentially leading to side reactions or decomposition. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Proceeds under mild, neutral conditions. The reaction is typically stereospecific, with inversion of configuration at the alcohol carbon. | Stoichiometric amounts of phosphine oxide and hydrazide byproducts are generated, which may complicate purification. |
| Appel Reaction (modified) | Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄), and a base (e.g., Triethylamine) | Converts the hydroxyl group into a good leaving group (halide) in situ, followed by intramolecular nucleophilic substitution by the amine. | The use of polyhalogenated reagents raises environmental concerns. |
| Sulfonyl Chloride Activation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl) in the presence of a base (e.g., Pyridine) | The hydroxyl group is converted to a sulfonate ester, an excellent leaving group, facilitating cyclization. | The resulting aziridine may be N-sulfonated, potentially requiring a subsequent deprotection step if the N-unsubstituted aziridine is desired. |
The choice of method would be critical and would likely require empirical optimization to achieve a successful cyclization without compromising the integrity of the complex heterocyclic framework.
Control of Regioselectivity and Stereochemistry in the Synthesis of this compound
The regiochemistry of the aziridination is inherently controlled by the structure of the precursor; the aziridine ring is formed across the C2-C3 bond of the imidazo[4,5,1-ij]quinoline core. Therefore, the primary challenge lies in the stereoselective synthesis of the 1,2-amino alcohol precursor.
The stereochemical outcome of the intramolecular cyclization is directly dependent on the stereochemistry of the precursor. For instance, a Mitsunobu reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group. Thus, to obtain a specific stereoisomer of the final aziridine, a precursor with the appropriate relative stereochemistry of the amino and hydroxyl groups is required.
Achieving stereocontrol in the synthesis of the precursor can be approached in several ways. Asymmetric dihydroxylation of the C2-C3 double bond of the parent imidazo[4,5,1-ij]quinoline using Sharpless catalysts could provide a chiral diol. Subsequent selective manipulation of one of the hydroxyl groups would then lead to the desired chiral 1,2-amino alcohol. Alternatively, a chiral auxiliary approach could be employed during the synthesis of the imidazoquinoline core itself to induce facial selectivity in subsequent reactions.
The following table summarizes key strategies for stereochemical control.
| Strategy | Methodology | Expected Outcome |
| Substrate Control | Synthesis of a stereochemically pure 1,2-amino alcohol precursor. | A stereospecific cyclization reaction will yield a single enantiomer or diastereomer of the aziridine. |
| Chiral Catalysis | Use of chiral catalysts (e.g., Sharpless asymmetric dihydroxylation catalysts) in the synthesis of the precursor. | Enantioselective formation of a key intermediate, such as a chiral diol, which can be converted to the desired stereoisomer of the aziridine. |
| Chiral Auxiliary | Attachment of a chiral auxiliary to the imidazoquinoline scaffold to direct the stereochemical course of subsequent reactions. | Diastereoselective synthesis of the precursor, with the auxiliary being removed at a later stage. |
The rigid and planar nature of the fused aromatic system may also exert significant steric influence on the approach of reagents, which could be exploited to achieve diastereoselectivity in the synthesis of the precursor.
Post-Synthetic Derivatization and Functionalization Strategies
The this compound scaffold possesses several peripheral positions on the quinoline moiety that are amenable to functionalization. The electronic properties of the fused system, which is generally electron-deficient, will dictate the reactivity of these positions. Electrophilic aromatic substitution reactions are likely to be challenging and may require forcing conditions. In contrast, nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions are expected to be more facile, particularly if a suitable leaving group is present on the quinoline ring.
Key positions for functionalization on the quinoline ring system include C-5, C-6, C-7, and C-8. The precise reactivity of these positions would need to be determined experimentally, but predictions can be made based on related heterocyclic systems. For instance, direct C-H activation and functionalization, a powerful modern synthetic tool, could be explored.
Below is a table of potential post-synthetic modifications.
| Reaction Type | Target Position(s) | Reagents and Conditions | Potential Derivatives |
| Halogenation | C-5, C-7 | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo- and Chloro-substituted derivatives, which are versatile handles for further transformations. |
| Nitration | C-5, C-7 | HNO₃/H₂SO₄ | Nitro derivatives, which can be reduced to amino groups. |
| Suzuki Coupling | Halogenated positions | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted derivatives. |
| Buchwald-Hartwig Amination | Halogenated positions | Amines, Pd catalyst, Ligand, Base | Amino- and substituted amino-derivatives. |
| Directed C-H Functionalization | C-8 | Transition metal catalyst (e.g., Pd, Ru, Rh) with a directing group. | A wide range of functional groups can be introduced at a specific position. |
A systematic approach to the structural diversification of the this compound scaffold can be envisioned to create a library of analogues for various applications. The design principles would focus on two main areas: modification of the peripheral positions and manipulation of the aziridine ring.
Peripheral modification would involve leveraging the reactions outlined in the previous section to introduce a variety of substituents at different positions on the quinoline ring. This could include varying the steric and electronic properties of the substituents to probe structure-activity relationships.
A particularly attractive strategy for diversification involves the ring-opening of the strained aziridine. The aziridine ring is susceptible to nucleophilic attack, which can proceed with high regioselectivity and stereoselectivity. This would lead to a new class of 2,3-disubstituted-2,3-dihydroimidazo[4,5,1-ij]quinoline derivatives.
The following table outlines strategies for structural diversification.
| Diversification Strategy | Methodology | Resulting Structural Motifs |
| Peripheral Substitution | Iterative application of functionalization reactions (e.g., halogenation followed by cross-coupling) at various positions on the quinoline ring. | A library of compounds with diverse substituents (e.g., alkyl, aryl, amino, hydroxyl) at the periphery. |
| Aziridine Ring-Opening | Reaction with a variety of nucleophiles (e.g., amines, alcohols, thiols, organometallics). | 2,3-difunctionalized imidazo[4,5,1-ij]quinoline derivatives with the introduction of two new functional groups. |
| N-Functionalization of the Aziridine | For an N-unsubstituted aziridine, reaction with electrophiles (e.g., alkyl halides, acyl chlorides). | N-alkylated or N-acylated aziridine derivatives. |
| Core Scaffold Modification | Synthesis of analogues with substituents on the imidazole part of the core, introduced prior to the aziridination step. | Derivatives with modified electronic and steric properties of the core heterocyclic system. |
By combining these strategies, a large and diverse library of compounds based on the novel this compound scaffold can be generated, enabling the exploration of their properties in various scientific domains.
Mechanistic Investigations and Reactivity Profiles of Azireno 2,3 C Imidazo 4,5,1 Ij Quinoline Systems
Elucidation of Reaction Pathways and Transition State Dynamics in Synthetic Transformations
The synthesis of the Azireno[2,3-c]imidazo[4,5,1-ij]quinoline system is predicted to be a non-trivial undertaking, likely involving a multi-step sequence. A plausible retrosynthetic analysis suggests that the final aziridination step would be crucial. The formation of the aziridine (B145994) ring could potentially be achieved through an intramolecular cyclization of a suitably functionalized precursor derived from the imidazo[4,5,1-ij]quinoline skeleton.
One can hypothesize a synthetic route commencing from a known imidazo[1,5-a]quinoline, which can be synthesized via methods such as the iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines. rsc.orgacs.org Subsequent functionalization to introduce an amino and a leaving group in a vicinal arrangement on the quinoline (B57606) framework would set the stage for the final ring closure. The transition state for this intramolecular nucleophilic substitution would be highly dependent on the stereochemistry of the precursor.
Computational studies on analogous fused systems would be invaluable in predicting the most favorable reaction pathways and the energies of the associated transition states. These studies would help in selecting the optimal reagents and conditions to achieve the desired stereospecificity in the aziridine ring formation.
Mechanistic Studies of Aziridine Ring-Opening and Ring-Expansion Reactions within the Fused Framework
The inherent ring strain of the aziridine moiety makes it the most reactive component of the this compound system. researchgate.net This strain, a consequence of the deviation from the ideal tetrahedral bond angle, renders the carbon atoms of the aziridine ring electrophilic and susceptible to nucleophilic attack, leading to ring-opening reactions. researchgate.netyoutube.com
The regioselectivity of the ring-opening would be dictated by both electronic and steric factors. Nucleophilic attack could occur at either of the two carbon atoms of the aziridine ring. The presence of the fused aromatic system is expected to influence the stability of potential cationic intermediates, which could favor an SN1-type mechanism under certain conditions. msu.edu Conversely, an SN2 mechanism would also be a likely pathway, with the nucleophile attacking the less sterically hindered carbon. youtube.commsu.edu
Ring-expansion reactions, a common feature of aziridine chemistry, are also anticipated for this system. researchgate.net For instance, reaction with isocyanates, potentially catalyzed by a Lewis acid, could lead to the formation of a seven-membered ring, expanding the heterocyclic framework. researchgate.net The mechanism of such a transformation would involve the initial opening of the aziridine ring to form an azomethine ylide or a related dipolar intermediate, which would then undergo cycloaddition. researchgate.netacs.org
Analysis of Electrophilic and Nucleophilic Reactivity Patterns
The electrophilic and nucleophilic character of the this compound system is complex, with multiple potential sites for reaction. The lone pair of electrons on the imidazole (B134444) nitrogen atom imparts nucleophilic character to the imidazole ring. Conversely, the quinoline part of the molecule, being an electron-deficient aromatic system, is more susceptible to nucleophilic attack, especially at positions activated by the fused imidazole ring.
The aziridine ring itself presents a dual reactivity profile. The nitrogen atom is nucleophilic, while the carbon atoms are electrophilic, as discussed in the context of ring-opening reactions. researchgate.net
| Region of the Molecule | Predicted Reactivity | Rationale |
| Aziridine Ring Carbons | Electrophilic | High ring strain, polarization of C-N bonds. researchgate.net |
| Aziridine Ring Nitrogen | Nucleophilic | Lone pair of electrons. |
| Imidazole Ring | Nucleophilic | Presence of lone pairs on nitrogen atoms. |
| Quinoline Ring | Electrophilic | Electron-deficient aromatic system. msu.edu |
C–H Activation and Functionalization Mechanisms within the Quinolino-Imidazo-Aziridine Scaffold
The direct functionalization of C–H bonds is a powerful tool in modern organic synthesis, and the this compound scaffold offers several potential sites for such transformations. The quinoline and imidazole rings contain multiple C–H bonds that could be targeted for functionalization.
Transition metal-catalyzed C–H activation is a promising strategy. youtube.com For the quinoline moiety, directing groups can be employed to achieve regioselective functionalization. The nitrogen atom of the imidazole ring could act as an endogenous directing group, facilitating C–H activation at adjacent positions.
The mechanism of these reactions typically involves the coordination of a transition metal catalyst to a heteroatom, followed by the oxidative addition of a C–H bond to the metal center. Subsequent reductive elimination with a coupling partner would then afford the functionalized product.
Investigation of Skeletal Rearrangement Processes in Complex Fused Heterocyclic Systems
Skeletal rearrangements are a known phenomenon in polycyclic heterocyclic chemistry, often driven by the release of ring strain or the formation of a more stable aromatic system. nih.govacs.orgnih.gov The highly strained this compound system is a prime candidate for such transformations.
Upon thermal or photochemical activation, the aziridine ring could undergo C-C bond cleavage to form an azomethine ylide. This intermediate could then participate in intramolecular cycloadditions or rearrangements to yield new, and potentially more stable, heterocyclic frameworks.
Furthermore, acid-catalyzed rearrangements are also plausible. Protonation of the aziridine nitrogen could initiate a cascade of bond migrations, leading to a complete reorganization of the fused ring system. The study of such rearrangements could open up pathways to novel and structurally diverse heterocyclic compounds.
Advanced Spectroscopic and Electrochemical Characterization Techniques for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Azireno[2,3-c]imidazo[4,5,1-ij]quinoline derivatives. Comprehensive analysis of ¹H and ¹³C NMR spectra, often complemented by two-dimensional (2D) experiments, allows for the precise assignment of all proton and carbon signals within the molecule.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) and coupling constants (J) are instrumental in mapping the basic framework of the molecule.
For a more in-depth analysis, 2D NMR techniques are employed to establish the connectivity between different atoms. Experiments like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These comprehensive NMR data sets are crucial for unambiguously confirming the complex fused-ring structure of the this compound core.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Representative this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 3.25 (d, J = 4.0 Hz) | 45.8 |
| H-2 | 3.80 (d, J = 4.0 Hz) | 48.2 |
| H-4a | 7.15 (d, J = 8.0 Hz) | 118.5 |
| H-5 | 7.30 (t, J = 8.0 Hz) | 125.0 |
| H-6 | 7.05 (d, J = 8.0 Hz) | 115.3 |
| H-8 | 7.85 (s) | 135.1 |
| C-2a | - | 142.6 |
| C-6a | - | 128.9 |
| C-8b | - | 148.7 |
| C-8c | - | 130.2 |
Note: This data is illustrative and may vary for different derivatives.
The synthesis of Azireno[2,3-c]imidazo[4,5,1-ij]quinolines can potentially lead to the formation of various isomers. NMR spectroscopy is a powerful tool for differentiating between these isomeric forms. Subtle differences in the chemical shifts and coupling constants of the protons and carbons in the aziridine (B145994) ring and the adjacent quinoline (B57606) and imidazole (B134444) moieties can provide clear evidence for the specific stereochemistry and regiochemistry of the product. The spatial proximity of certain atoms in one isomer, which is absent in another, can be often confirmed through Nuclear Overhauser Effect (NOE) experiments.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of newly synthesized this compound derivatives. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula. This is a critical step in verifying that the target compound has been successfully synthesized.
Furthermore, the fragmentation patterns observed in the mass spectrum can offer valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to piece together the structure of the parent molecule, further corroborating the assignments made by NMR spectroscopy.
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Table 2: Typical Infrared Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Alkyl C-H | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1620-1550 |
| C=N | Stretching | 1650-1580 |
| C-N | Stretching | 1350-1250 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic properties of the this compound system are investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions that can occur within the molecule upon excitation with light.
UV-Vis absorption spectroscopy reveals the wavelengths of light that are absorbed by the molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the conjugated π-system of the this compound core.
Fluorescence spectroscopy provides information about the emission of light from the molecule as it returns from an excited electronic state to the ground state. The fluorescence spectrum, the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield are key photophysical parameters that are determined. The quantum yield, in particular, is a measure of the efficiency of the fluorescence process and is a critical parameter for applications such as fluorescent probes and imaging agents. The photophysical properties are often studied in a range of solvents to understand the influence of the environment on the electronic behavior of the molecule.
Analysis of Solvent Effects on Electronic Transitions
No published studies on the solvatochromic behavior of this compound were found. This analysis would typically involve measuring UV-Visible absorption and fluorescence emission spectra in a range of solvents with varying polarities to understand how the solvent environment affects the electronic ground and excited states of the molecule.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
There are no publicly available crystallographic data for this compound. A single-crystal X-ray diffraction study would provide definitive proof of its three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Electrochemical Characterization through Cyclic Voltammetry for Redox Properties
Information regarding the electrochemical properties of this compound is not available. Cyclic voltammetry experiments would be necessary to determine its oxidation and reduction potentials, providing insight into the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Theoretical and Computational Chemistry Studies of Azireno 2,3 C Imidazo 4,5,1 Ij Quinoline
Quantum Chemical Calculations (Density Functional Theory, ab initio Methods) for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the electronic structure, which in turn governs the molecule's reactivity and spectroscopic behavior. For a complex, electron-rich system like Azireno[2,3-c]imidazo[4,5,1-ij]quinoline, DFT, particularly with functionals like B3LYP, is a computationally efficient yet accurate method for structural optimization and electronic property prediction. researchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant parameter for assessing molecular stability; a smaller gap generally implies higher reactivity. researchgate.net
In the case of this compound, the HOMO is expected to be delocalized over the electron-rich imidazoquinoline core, while the LUMO would likely be distributed across the entire π-conjugated system, with significant contributions from the quinoline (B57606) and imidazole (B134444) rings. researchgate.netresearchgate.net The presence of the strained aziridine (B145994) ring is anticipated to influence the orbital energies, potentially leading to a smaller HOMO-LUMO gap compared to simpler imidazoquinolines, thus suggesting a higher reactivity.
Table 1: Theoretical Energetic Properties of this compound based on DFT Calculations on Analogous Systems
| Parameter | Theoretical Value (eV) | Implication |
| HOMO Energy | -5.8 to -6.2 | Good electron-donating ability |
| LUMO Energy | -2.5 to -2.9 | Moderate electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.0 to 3.6 | High reactivity and potential for biological activity |
Note: These values are estimations based on published data for related imidazoquinoline and fused heterocyclic systems and have not been experimentally determined for this compound. researchgate.netnih.govnih.gov
Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the sites of electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within a molecule, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the nitrogen atoms of the imidazole and quinoline rings are expected to be the most electron-rich centers, appearing as red areas on the MEP map. These sites would be the primary targets for protonation and interaction with electrophiles. Conversely, the hydrogen atoms and the carbon atoms adjacent to the electronegative nitrogen atoms would exhibit a more positive potential.
Computational Modeling of Reaction Mechanisms and Transition States to Predict Selectivity and Feasibility
Computational modeling can elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.netnih.gov This is particularly useful for predicting the feasibility and selectivity of synthetic routes. For the synthesis or modification of this compound, computational studies could help in understanding the regioselectivity of reactions, such as electrophilic substitution on the aromatic rings or reactions involving the aziridine moiety.
Computational Approaches to Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing the biological activity of a lead compound. nih.govresearchgate.netnih.gov Computational SAR approaches for this compound would involve generating a library of virtual derivatives with different substituents and correlating their calculated electronic and steric properties with predicted biological activities. This in silico screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
In Silico Studies for Ligand-Target Interactions: Molecular Docking Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov Given that many imidazoquinoline derivatives exhibit interesting biological activities, such as acting as kinase inhibitors or toll-like receptor agonists, molecular docking could be used to explore the potential of this compound as a ligand for various biological targets. nih.govmdpi.comgoogle.com Docking studies could identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the active site of a protein, providing a rationale for its potential therapeutic applications. nih.gov
Mechanistic Biological Studies and Structure Activity Relationships of Azireno 2,3 C Imidazo 4,5,1 Ij Quinoline Derivatives
Molecular Interactions with Biological Macromolecules and Pathways
Imidazoquinoline derivatives exert their biological effects primarily through specific interactions with proteins that are key components of cellular signaling pathways, most notably the Toll-like receptors (TLRs). As analogs of guanosine, these small molecules are recognized by endosomal pattern recognition receptors like TLR7 and TLR8, which are naturally activated by single-stranded RNA. nih.govinvivogen.com The interaction is highly specific; the aminoquinolyl portion of the molecule is understood to mediate the agonistic binding to the receptor through a combination of stacking effects and hydrogen bonds. nih.gov
The activation of TLR7 and TLR8 by imidazoquinolines initiates a downstream signaling cascade that is dependent on the adaptor protein MyD88. invivogen.comnih.gov This leads to the activation of crucial transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), such as IRF5 and IRF7. invivogen.comnih.gov The binding sites for imidazoquinolines and their natural RNA ligands on the TLR7/8 ectodomains are distinct, though potentially overlapping, which can result in functionally different signaling outcomes. nih.govox.ac.uk
Beyond TLRs, certain imidazoquinoline derivatives have been shown to interact with other protein families. Studies have demonstrated that these compounds can bind to adenosine (B11128) receptors, acting as antagonists at A1 and A2A subtypes. capes.gov.br Furthermore, some derivatives have been developed as allosteric enhancers of the A3 adenosine receptor, meaning they bind to a site distinct from the natural ligand (adenosine) to potentiate the receptor's response to an agonist. nih.gov While direct DNA binding is less characterized, the structural similarity to nucleosides suggests a potential for interactions with nucleic acid processing enzymes or direct, albeit weaker, interactions with DNA grooves. invivogen.commdpi.com
Mechanistic Insights into Enzyme Inhibition and Biological Pathway Interruption
The biological activity of imidazoquinoline derivatives is frequently rooted in their ability to interrupt cellular pathways, either through receptor agonism or direct enzyme inhibition.
Toll-like Receptor (TLR) Agonism: The most well-documented mechanism is the agonism of TLR7 and TLR8. nih.govnih.gov Upon binding an imidazoquinoline agonist, these endosomal receptors trigger the MyD88-dependent signaling pathway, culminating in the robust production of pro-inflammatory cytokines and type I interferons (IFN-α). invivogen.comnih.govfrontiersin.org This activation of the innate immune system is a cornerstone of their therapeutic potential, linking innate responses to the mobilization of the adaptive immune system, including T-cell and B-cell effector functions. nih.gov
Kinase Inhibition: A significant number of studies have identified various imidazoquinoline and related scaffolds as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and signaling.
PI3K/mTOR Pathway: The compound NVP-BEZ235, which features an imidazo[4,5-c]quinoline core, is a potent dual inhibitor of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov Other imidazo[4,5-c]quinolin-2-one derivatives have also been developed as dual PI3K/mTOR inhibitors. google.com
ATM Kinase: Substituted imidazo[4,5-c]quinolin-2-one compounds have been engineered as highly selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway. google.com
Src-Family and EGFR Kinases: Related heterocyclic systems like imidazoquinoxalines have shown inhibitory activity against Src-family kinases such as p56(Lck). nih.gov Additionally, imidazo[1,2-a]quinoxaline (B3349733) derivatives have been designed as non-covalent inhibitors of the epidermal growth factor receptor (EGFR) kinase, which is often overexpressed in cancers. mdpi.comnih.gov
The interruption of these kinase signaling pathways provides a distinct mechanism of action that is separate from immune modulation and is central to the antiproliferative effects of these compounds.
Understanding Cellular Responses at a Mechanistic Level
The molecular interactions and pathway interruptions initiated by imidazoquinoline derivatives translate into profound and varied cellular responses, particularly concerning cell proliferation and immune activation.
Pathways of Antiproliferative Effects: The anticancer activity of these compounds stems from several interconnected mechanisms.
Induction of Apoptosis: Many derivatives can directly trigger programmed cell death, or apoptosis, in cancer cells. nih.gov This has been observed in renal cell carcinoma models, where treatment led to significant increases in apoptosis markers like caspase-3. nih.gov The mechanism can be independent of immune cell involvement and represents a direct cytotoxic effect. nih.gov
Cell Cycle Arrest: Certain compounds can halt the cell division cycle. For example, imidazo[1,2-a]quinoxaline derivatives have been shown to induce cell cycle arrest at the G1 phase, while some quinazoline (B50416) derivatives cause arrest at the G2/M phase, preventing cancer cells from progressing toward mitosis. mdpi.commdpi.com
Inhibition of Pro-Survival Signaling: By inhibiting key kinase pathways such as the PI3K/AKT/mTOR and RAF/ERK pathways, these compounds shut down the signals that cancer cells rely on for uncontrolled growth and survival. mdpi.comnih.gov
Immune-Mediated Responses: At the cellular level, TLR agonism by imidazoquinolines leads to the maturation and activation of antigen-presenting cells like dendritic cells. nih.govnih.gov This activation results in the secretion of a Th1-polarizing cytokine milieu, including IFN-γ and IL-12, which promotes cell-mediated immunity against tumors and pathogens. invivogen.comnih.gov
TLR-Independent Inflammasome Activation: Interestingly, some imidazoquinolines like imiquimod (B1671794) can activate the NLRP3 inflammasome in a manner that is independent of TLR7. tum.de This process, which can lead to the secretion of IL-1β and a form of inflammatory cell death called pyroptosis, appears to involve the inhibition of mitochondrial Complex I and the subsequent generation of reactive oxygen species (ROS). tum.de
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
Extensive SAR studies have been conducted to optimize the potency, selectivity, and therapeutic properties of imidazo[4,5-c]quinoline derivatives, particularly for TLR7/8 agonism and kinase inhibition.
SAR for TLR7/8 Agonism: The modulation of TLR7 and TLR8 activity is highly sensitive to the chemical structure of the imidazoquinoline scaffold.
C4-Position: The amino group at the C4 position is considered essential for retaining biological activity. nih.gov
C2-Position: The length of an alkyl chain at the C2 position is a key determinant of TLR7 versus TLR8 selectivity. A shorter n-butyl chain generally confers optimal TLR7 potency, whereas a longer pentyl chain favors TLR8 activation. nih.govresearchgate.netacs.org This substituent is believed to project into a hydrophobic pocket within the receptor. nih.govacs.org
N1-Position: Modifications at the N1 position of the imidazole (B134444) ring are critical for tuning activity. nih.govnih.gov The presence of a terminal amino group on an alkyl chain at this position correlates with enhanced TLR8 activity, while extending the length of this aminoalkyl chain can significantly increase TLR7 affinity. nih.govacs.org
C7-Position: The quinoline (B57606) ring can be substituted at the C7 position. Studies show that this position tolerates various groups, which can modulate potency. A general trend indicates that electron-donating groups (EDGs) at C7 produce stronger TLR7/8 agonists compared to electron-withdrawing groups (EWGs). nih.gov
| Position | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|
| C2 | n-Butyl alkyl chain | Optimal for TLR7 agonism | researchgate.netacs.org |
| C2 | n-Pentyl alkyl chain | Optimal for TLR8 agonism | nih.govresearchgate.net |
| N1 | Terminal amino group on alkyl chain | Correlates with TLR8 selectivity | nih.govacs.org |
| N1 | Increased aminoalkyl chain length (e.g., pentylamino) | Increases TLR7 affinity | nih.govacs.org |
| C4 | Removal or replacement of amino group | Loss of activity | nih.gov |
| C7 | Electron Donating Groups (EDGs) | Generally increases TLR7/8 potency vs. EWGs | nih.gov |
| Core | Replacement of imidazole ring with triazole | Complete loss of activity | nih.gov |
SAR for Kinase Inhibition: For kinase inhibitors, SAR often focuses on achieving high potency for the target kinase while maintaining selectivity against others. For imidazo[1,2-a]quinoxaline-based EGFR inhibitors, the presence of a benzylidene amino functionality was found to be a key feature for potent inhibition. mdpi.com In the development of PI3K/mTOR inhibitors, modifications to the side chain at the N1 position of the imidazo[4,5-c]quinolin-2-one core were crucial for optimizing potency and pharmacokinetic properties. google.com
In Vitro Investigation of Compound Effects on Specific Cell Lines and Biological Systems
The molecular mechanisms of imidazoquinoline derivatives have been extensively probed using a variety of in vitro systems, including engineered reporter cell lines, primary immune cells, and a diverse panel of cancer cell lines.
Immune Cell and Reporter Systems: To specifically measure TLR7 and TLR8 agonism, HEK293 cells engineered to express these receptors (HEK-Blue™ TLR7/8) are widely used. invivogen.comnih.gov These systems allow for the precise determination of a compound's potency (EC50) and selectivity. Primary human cells, such as peripheral blood mononuclear cells (PBMCs) and monocyte-derived dendritic cells (MoDCs), are considered the gold standard for evaluating physiologically relevant outcomes, such as the induction and secretion profile of cytokines like IFN-α, TNF-α, IL-12, and IFN-γ. nih.govnih.govnih.gov
Cancer Cell Line Investigations: The antiproliferative and cytotoxic effects of these compounds have been evaluated against numerous human cancer cell lines, providing insights into their potential as anticancer agents. Common assays include the MTT assay to measure cell viability and determine IC50 values. nih.govresearchgate.net These studies have demonstrated potent activity against cell lines from various cancer types, including breast (MCF7, MDA-MB-231, HCC1937), lung (A549, NCI-H460), colon (HCT-116, COLO 205), and prostate (DU-145). mdpi.comnih.govresearchgate.netnih.gov Importantly, studies often include non-cancerous cell lines like MRC-5 or L132 to establish a selectivity index, ensuring the compound is more toxic to cancer cells than to normal cells. mdpi.comnih.gov
| Compound Class | Cell Line(s) | Biological System/Assay | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]quinoline | HEK-Blue™ hTLR7/8 | Reporter Gene Assay | Quantification of TLR7/8 agonist potency (EC50) | nih.govnih.gov |
| Imidazo[4,5-c]quinoline | Human PBMCs | Cytokine Induction (ELISA) | Measurement of IFN-α, TNF-α, IL-12 production | nih.govnih.gov |
| Imidazo[2,1-b]thiazole | MCF7 (Breast), NCI-H460 (Lung) | Antiproliferative Assay (MTT) | Potent cytotoxicity (IC50 in sub-micromolar range) | nih.gov |
| Imidazo[2,1-b]thiazole | - | Kinase Inhibition Assay | Inhibition of V600E-B-RAF and C-RAF kinases | nih.gov |
| Imidazo[1,2-a]quinoxaline | A549 (Lung), H1975 (Resistant Lung) | Antiproliferative & Kinase Assay | Inhibition of EGFR; G1 phase cell cycle arrest | mdpi.com |
| Imidazo[4,5-c]quinolin-2-one | - | Kinase Inhibition Assay | Selective inhibition of ATM kinase | google.com |
| Imidazo[1,2-a]pyridine | HCC1937 (Breast) | Cell Survival & Apoptosis Assays | Significant reduction in cell survival; induction of apoptosis | nih.gov |
| Quinazoline Derivative | HCC827 (Lung) | Cell Cycle & Kinase Assay | Inhibition of PI3Kα; G2/M phase cell cycle arrest | mdpi.com |
Advanced Applications in Chemical Science and Technology
Utility as Versatile Synthetic Building Blocks for Complex Molecular Architectures
There is currently no published research on the use of Azireno[2,3-c]imidazo[4,5,1-ij]quinoline as a synthetic building block. The unique strained aziridine (B145994) ring fused to the rigid imidazoquinoline framework suggests that it could, in theory, serve as a reactive intermediate for the construction of complex nitrogen-containing polycyclic architectures. The ring-opening reactions of the aziridine moiety could provide a pathway to introduce diverse functionalities and build intricate molecular scaffolds. However, without experimental data, its reactivity and utility in organic synthesis remain hypothetical.
Potential in Materials Science: Development of Organic Electronic Materials and Fluorescent Probes
No studies have been conducted on the potential of this compound in materials science. The extended π-conjugated system of the imidazoquinoline core suggests that this compound might possess interesting photophysical properties. Many quinoline-based structures are known to be fluorescent. nih.govcrimsonpublishers.com The incorporation of the aziridine ring could potentially modulate the electronic properties and lead to the development of novel organic electronic materials or fluorescent probes. Future research would be needed to investigate its absorption and emission spectra, quantum yield, and suitability for applications in devices like organic light-emitting diodes (OLEDs) or as sensors.
Role as Molecular Probes and Chemical Biology Tools in Mechanistic Studies
The application of this compound as a molecular probe or a tool in chemical biology is an unexplored field. Its rigid structure could serve as a scaffold for the design of specific inhibitors or probes for biological targets. The reactivity of the aziridine ring could be exploited for covalent labeling of biomolecules to study biological processes. However, in the absence of any synthesis or biological evaluation, its potential in chemical biology remains speculative.
Strategic Development of Novel Chemical Entities based on the this compound Scaffold
Given that the parent compound this compound has not been reported, the strategic development of novel chemical entities based on this scaffold is a future prospect. Once a synthetic route is established, medicinal chemists could explore the chemical space around this core structure by introducing various substituents to modulate its physicochemical and pharmacological properties. The unique fusion of the aziridine, imidazole (B134444), and quinoline (B57606) rings could lead to the discovery of compounds with novel biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Azireno[2,3-c]imidazo[4,5,1-ij]quinoline derivatives?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, imidazo[4,5,1-ij]quinoline derivatives are synthesized via refluxing quinolines with α-keto acids (e.g., 2-oxo-2-phenylacetic acid) in ethanol, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) . Radiolabeled analogs, such as tritiated derivatives, are prepared using isotopic substitution techniques to enable pharmacokinetic tracking .
Q. How are imidazo[4,5,1-ij]quinoline derivatives characterized structurally?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : and NMR resolve substituent positions and ring conformations (e.g., δ8.91 ppm for H-6 in imidazo[4,5-g]quinolines) .
- LC/MS : Confirms molecular weight and fragmentation patterns (e.g., m/z 288 [M+1] for 2-phenyl-3-propyl derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., 1652 cm for carbonyl stretches) .
Q. What biological activities are reported for imidazo[4,5,1-ij]quinoline derivatives?
- Methodological Answer : Derivatives exhibit TNF-α suppression (e.g., 1H-imidazo[4,5-c]quinolines with EC < 1 μM in inflammatory models) and cytotoxicity against cancer cell lines. Activity is assessed via in vitro assays (e.g., MTT for viability) and in vivo tumor xenograft models .
Advanced Research Questions
Q. What structure-activity relationships (SAR) guide the optimization of imidazo[4,5,1-ij]quinoline derivatives?
- Methodological Answer :
- Position 5 substituents : N,N-dipropylaminocarbonyl groups enhance cannabinoid receptor (CBR) affinity (K < 10 nM), while bulky groups like tert-butoxycarbonyl maintain potency but reduce metabolic stability .
- Lipophilic modifications : Methyl or benzyl groups at position 4 improve blood-brain barrier penetration, critical for CNS-targeted agents .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) validate substituent effects on binding free energy (ΔG ≈ 11.3 kcal/mol for benzodiazepine analogs) .
Q. What analytical challenges arise in quantifying imidazo[4,5,1-ij]quinoline derivatives in complex matrices?
- Methodological Answer :
- Matrix interference : Use deuterated internal standards (e.g., 2-amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) to correct for ion suppression in LC/MS/MS .
- Limit of detection (LOD) : Achieve sub-ng/mL sensitivity via hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry .
Q. How do in vivo pharmacokinetic profiles of imidazo[4,5,1-ij]quinoline derivatives inform experimental design?
- Methodological Answer :
- Radiolabeling : Tritiated derivatives (e.g., []U-86170) enable tissue distribution studies via scintillation counting, revealing hepatic accumulation (t > 24 hr) .
- Dose optimization : Allometric scaling from rodent to human models predicts therapeutic indices using C and AUC data .
Q. What strategies mitigate metabolic instability in imidazo[4,5,1-ij]quinoline derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
